molecular formula C12H15NO4 B7005195 Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate

Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate

Cat. No.: B7005195
M. Wt: 237.25 g/mol
InChI Key: XDJMYNFERRPBHM-UHFFFAOYSA-N
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Description

Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate is a complex organic compound featuring a cyclopropane ring, a pyridine derivative, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate: shares similarities with other pyridine derivatives and cyclopropane-containing compounds.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine, which also contain the pyridine ring.

    Cyclopropane derivatives: Compounds such as cyclopropane carboxylic acid and its esters.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-[(3-methoxy-2-oxopyridin-1-yl)methyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-9-4-3-7-13(10(9)14)8-12(5-6-12)11(15)17-2/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJMYNFERRPBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN(C1=O)CC2(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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